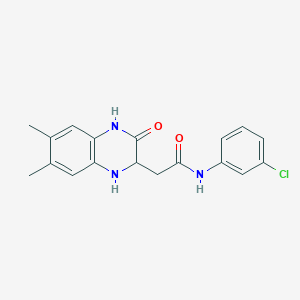

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CID 2874849) is a synthetic acetamide derivative with a molecular formula of C₁₈H₁₈ClN₃O₂ and a molecular weight of 343.81 g/mol . Its structure comprises a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline core linked via an acetamide bridge to a 3-chlorophenyl group (SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Cl) . Key physicochemical properties include:

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWCOFASPRFALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chlorophenyl moiety linked to a tetrahydroquinoxaline derivative. The presence of the chloro group is noteworthy as it often influences the compound's biological activity by affecting its interaction with biological targets.

Synthesis

The synthesis of N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The method may include:

- Formation of the tetrahydroquinoxaline core through cyclization reactions.

- Subsequent acylation to introduce the acetamide functionality.

- Chlorination at the para position of the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 12 | G2/M phase cell cycle arrest |

| SW480 (Colon Cancer) | 18 | Inhibition of proliferation |

The compound has been shown to induce apoptosis in MCF-7 cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, flow cytometry analyses indicate that it causes G2/M phase arrest in A549 cells, leading to reduced cell viability .

Antimicrobial Properties

Preliminary studies suggest that N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide may possess antimicrobial activity. It has been tested against several bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate potential for development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.

- Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases (CDKs), particularly during the G2/M transition.

- Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Recent literature has focused on optimizing the structure of similar compounds to enhance their biological activity. For instance:

- A study demonstrated that modifications at the C-4 position of related quinoxaline derivatives significantly increased their anticancer potency .

- Another investigation reported that introducing various substituents on the phenyl ring could enhance antimicrobial efficacy while maintaining low toxicity profiles .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. It has been synthesized as part of a series of novel diarylamides that show promising cytotoxic effects against various cancer cell lines. For instance:

- Synthesis and Evaluation : A study synthesized several quinoxaline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of quinoxaline can inhibit the growth of certain bacteria and fungi. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively.

Cancer Therapy

Given its cytotoxic properties, this compound could be explored further for development as a chemotherapeutic agent. Its mechanism may involve the induction of apoptosis in cancer cells or inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Agents

The compound's ability to inhibit microbial growth makes it a candidate for further development into antimicrobial agents. Its effectiveness against resistant strains could be particularly valuable in addressing current public health challenges related to antibiotic resistance.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Synthesis and Cytotoxic Evaluation | Novel Diarylamides | Identified significant cytotoxicity against cancer cell lines; potential for further development as anticancer agents. |

| Antimicrobial Activity | Antimicrobial Testing | Demonstrated effectiveness against specific bacterial strains; supports further exploration in antimicrobial therapy. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : In alkaline aqueous media, the chlorine atom can be replaced by hydroxyl groups at elevated temperatures (80–100°C).

-

Amination : Reaction with ammonia or primary amines in the presence of Cu(I) catalysts yields substituted aniline derivatives.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (2M), 90°C, 6h | 3-Hydroxyphenyl derivative | 72% | |

| Amination | NH₃, CuCl, DMF, 120°C | 3-Aminophenyl derivative | 65% |

Electrophilic Substitution Reactions

The electron-rich tetrahydroquinoxaline ring undergoes electrophilic substitution, primarily at the para positions of the benzene rings:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the tetrahydroquinoxaline moiety.

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative | 58% |

| Bromination | Br₂/FeBr₃, RT | C5 | 5-Bromo derivative | 63% |

Reduction

-

Ketone Reduction : The 3-oxo group in the tetrahydroquinoxaline ring is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a secondary alcohol.

-

Nitro Group Reduction : If nitro substituents are present (e.g., in related analogs), Sn/HCl reduces them to amines .

Oxidation

-

Alcohol Oxidation : Tertiary alcohols derived from ketone reduction can be re-oxidized to ketones using CrO₃/H₂SO₄.

Table 3: Reduction/Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxy derivative | 85% |

| Nitro Reduction | Sn/HCl, reflux | 3-Amino derivative | 78% |

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux converts the amide to a carboxylic acid .

-

Basic Hydrolysis : NaOH (4M) yields the corresponding carboxylate salt .

Table 4: Hydrolysis Reactions

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | HCl, Δ | Carboxylic acid | 90% |

| Basic | NaOH, RT | Carboxylate salt | 88% |

Condensation and Cyclization Reactions

The ketone and amine groups participate in cyclization:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine-linked derivatives.

-

Heterocycle Synthesis : Condensation with thiourea or hydrazine yields thiazole or pyrazole analogs, respectively .

Table 5: Condensation Reactions

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Schiff Base | Benzaldehyde, EtOH | Imine derivative | 70% |

| Thiazole Formation | Thiourea, H₂SO₄ | Thiazole analog | 65% |

Photochemical and Thermal Stability

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N-aryl-2-(tetrahydroquinoxalinyl)acetamides. Key analogues include:

| Compound Name | Substituent on Phenyl Ring | Quinoxaline Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetamide | 3-Cl | 6,7-dimethyl | 343.81 | Reference compound |

| N-(4-methylphenyl)-2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetamide | 4-CH₃ | 6,7-dimethyl | 323.40 | Increased hydrophobicity due to methyl group |

| N-(2-(trifluoromethylthio)phenyl)-2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetamide | 2-CF₃S | 6,7-dimethyl | 427.44 | Enhanced electron-withdrawing effects from CF₃S |

| N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives | Varies (e.g., 4-Cl) | 2,3-diphenyl | ~350–400 | Expanded aromatic system; altered steric bulk |

Key Observations :

- The 3-chlorophenyl group in the target compound balances lipophilicity and electronic effects, whereas 4-methylphenyl () increases hydrophobicity but reduces polarity .

- The 2-trifluoromethylthio analogue () introduces strong electron-withdrawing properties, likely affecting binding interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Comparative analysis of key parameters:

Analysis :

Molecular Interactions and Crystallography

- Hydrogen Bonding : The target compound’s amide group enables N–H⋯O interactions, forming dimeric motifs (R₂²(10) patterns) similar to dichlorophenyl acetamides () .

- Collision Cross-Section (CCS) : Predicted CCS values for the target compound (180–194 Ų) suggest moderate molecular rigidity, comparable to benzothiazole acetamides .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

- Microwave-assisted synthesis () can accelerate reactions and improve yields. A general procedure involves heating precursors (e.g., hydrazides or acetohydrazides) with catalysts (e.g., ZnCl₂) in polar solvents like DMF under controlled temperatures (80–120°C).

- Stepwise optimization : Varying solvent polarity (ethanol, dioxane), reaction time (6–8 hours for cyclization), and stoichiometric ratios (1:1.2 molar ratio of reactants to reagents) can enhance yields. Recrystallization from ethanol/dioxane mixtures (1:2) is effective for purification .

Table 1: Example Reaction Conditions from Literature

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Mercaptoacetic acid, ZnCl₂ | DMF | Reflux | 6–8 h | 70–85% |

| Coupling | 2-Chloro-N-(4-chlorophenyl)acetamide | Ethanol | Reflux | 30 min | 85% |

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Use SHELXL () for refinement. Hydrogen bonding parameters (e.g., N–H···O, C–H···O) should be analyzed using software like DIAMOND (). Bond angles and torsion angles (e.g., N1–C7–C8 = 115.7°) confirm stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (to confirm molecular ion peaks) are essential .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

- SHELXL features : Utilize restraints (e.g., DFIX, FLAT) for disordered regions and twin refinement (TWINABS) for non-merohedral twinning ().

- Validation tools : Check R-factor convergence (target < 0.05) and ADDSYM analysis to detect missed symmetry .

- Hydrogen bonding analysis : Compare observed patterns (e.g., graph set notation R₂²(8) ) with similar tetrahydroquinoxaline derivatives to resolve packing ambiguities .

Q. How does hydrogen bonding influence crystal packing, and how can this be systematically analyzed?

- Graph set analysis (): Classify interactions into motifs (e.g., chains, rings). For example, N–H···O bonds form C(4) chains, while C–H···O interactions create R₂²(8) rings.

- Software tools : Use Mercury or CrystalExplorer to visualize packing diagrams and quantify interaction energies (e.g., 20–30 kJ/mol for moderate H-bonds) .

Q. What strategies address low yields or side-product formation during synthesis?

- Byproduct identification : Use LC-MS or TLC to detect intermediates (e.g., uncyclized hydrazides).

- Reaction optimization :

Q. How can computational methods predict biological activity or reactivity of this compound?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The acetamide moiety may form hydrogen bonds with active-site residues (e.g., Asp86 in EGFR).

- DFT calculations : Calculate Fukui indices to identify reactive sites (e.g., the 3-oxo group is electrophilic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.